molecular formula C20H25ClN2 B2885723 2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine hydrochloride CAS No. 1351649-79-0

2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine hydrochloride

Cat. No.: B2885723
CAS No.: 1351649-79-0
M. Wt: 328.88
InChI Key: AZPUXWTXXOAOLW-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine hydrochloride is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine hydrochloride typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzyl compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole core is particularly valuable in the development of new pharmaceuticals and organic materials.

Biology: Biologically, 2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine hydrochloride has shown potential in various assays, including antimicrobial and anticancer studies. Its ability to interact with multiple receptors makes it a candidate for drug development.

Medicine: In medicine, this compound is being explored for its therapeutic potential. Its anti-inflammatory and antioxidant properties suggest it could be useful in treating conditions such as arthritis and oxidative stress-related diseases.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products due to its structural properties and reactivity.

Mechanism of Action

The mechanism by which 2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. The indole core is known to bind with high affinity to various receptors, leading to downstream effects such as modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

  • 2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine: A closely related compound without the benzyl group.

  • N-(4-Methylbenzyl)ethanamine: A simpler amine derivative without the indole core.

This comprehensive overview highlights the significance of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine hydrochloride in scientific research and its potential applications across various fields

Properties

IUPAC Name

2-(2,5-dimethyl-1H-indol-3-yl)-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2.ClH/c1-14-4-7-17(8-5-14)13-21-11-10-18-16(3)22-20-9-6-15(2)12-19(18)20;/h4-9,12,21-22H,10-11,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPUXWTXXOAOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCC2=C(NC3=C2C=C(C=C3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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